molecular formula C13H11BrN2OS B4045234 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B4045234
M. Wt: 323.21 g/mol
InChI Key: RBIYBGALLOZRRN-UHFFFAOYSA-N
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Description

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and thiophene ring introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for bacterial survival.

Anticancer Properties

In addition to its antimicrobial effects, 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting signaling pathways involved in cell proliferation and survival. Molecular docking studies support these findings by predicting strong binding affinities to cancer-related proteins .

Material Science Applications

Beyond biological applications, this compound is also being explored for use in material sciences. Its unique electronic properties make it a potential candidate for organic semiconductors and photovoltaic devices. The incorporation of thiophene units can enhance charge transport properties, which are vital for developing efficient organic electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(5-(thiophen-2-yl)-1H-pyrazol-3-yl)phenol: Lacks the dihydro component in the pyrazole ring.

    2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Lacks the bromine atom.

Uniqueness

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is unique due to the combination of its bromine atom, thiophene ring, and dihydro-pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Biological Activity

4-Bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H12BrN2OS
  • Molecular Weight : 320.21 g/mol
  • CAS Number : Not explicitly listed but can be derived from its components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives, suggesting a promising avenue for this compound's biological applications.

In Vitro Antimicrobial Evaluation

A study evaluating various pyrazole derivatives, including compounds with similar structures to this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
4-Bromo Compound0.22 - 0.25Not specifiedBactericidal
Compound 7b0.22 - 0.25Not specifiedBactericidal
Control (Ciprofloxacin)0.381Not specifiedBactericidal

The mechanism of action for these compounds typically involves the inhibition of biofilm formation and disruption of bacterial cell wall synthesis pathways. This action is crucial in combating resistant strains of bacteria, particularly in clinical settings where biofilm-related infections are prevalent .

Case Studies

  • Pyrazole Derivatives Against Cancer Cells :
    • A study indicated that certain pyrazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 50 μM . These findings suggest that structural modifications can enhance their anticancer properties.
  • Mechanistic Insights :
    • The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades involved in cell cycle regulation .

Properties

IUPAC Name

4-bromo-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIYBGALLOZRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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